molecular formula C22H36O2 B10767158 cis-4,10,13,16-Docosatetraenoic acid

cis-4,10,13,16-Docosatetraenoic acid

Cat. No.: B10767158
M. Wt: 332.5 g/mol
InChI Key: DFNQVYRKLOONGO-DLKMBKFBSA-N
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Description

(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid is a specialized, stereospecific polyunsaturated fatty acid (PUFA) of significant interest in biochemical and pharmacological research. Its unique configuration of conjugated cis (Z) and trans (E) double bonds distinguishes it from more common PUFAs like docosahexaenoic acid (DHA) and positions it as a critical tool for investigating novel lipid-mediated signaling pathways. This compound is primarily utilized in studies of eicosanoid and docosanoid biosynthesis, serving as a potential substrate for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce distinct oxylipin metabolites with unique biological activities. Researchers employ this fatty acid to probe its role in inflammatory processes, cellular membrane fluidity, and receptor interactions (e.g., with GPCRs or nuclear receptors). Its high purity is essential for lipidomics studies, where it acts as an analytical standard for the identification and quantification of complex lipid species in biological samples, thereby advancing our understanding of lipid metabolism in health and disease.

Properties

IUPAC Name

(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNQVYRKLOONGO-DLKMBKFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation of Oleaginous Microorganisms

Industrial-scale production of PUFAs like (4Z,10E,13E,16E)-docosatetraenoic acid often employs oleaginous microorganisms (e.g., Mortierella alpina or Schizochytrium spp.). Key steps include:

  • Broth Preparation : Microorganisms are cultured in lipid-rich media containing carbon sources (e.g., glucose) and nitrogen-limiting conditions to trigger lipid accumulation.

  • Lysis and Demulsification : Post-fermentation, cells are lysed via thermal or enzymatic methods. Patent EP3485027A1 highlights heating the broth to 80–90°C to rupture cell walls, followed by pH adjustment to 9.7–10.2 using caustic soda to enhance oil recovery.

  • Solventless Extraction : The lysate undergoes centrifugation or phase separation to isolate the oil fraction, yielding PUFA-rich extracts with ≥7% increased efficiency compared to traditional methods.

Table 1: Fermentation Parameters for Microbial PUFA Production

ParameterOptimal RangeImpact on Yield
Temperature25–30°CMaximizes lipid accumulation
pH6.5–7.5Stabilizes enzyme activity
Oxygenation30–50% saturationSupports aerobic metabolism
Fermentation Duration72–120 hoursBalances growth and lipid synthesis

Chemical Synthesis from Precursor Fatty Acids

Stepwise Partial Hydrogenation and Isomerization

Docosahexaenoic acid (DHA, C22:6) serves as a common precursor. Selective hydrogenation reduces specific double bonds while preserving others:

  • Hydrogenation : DHA is treated with hydrogen gas over a palladium catalyst to saturate the 19th and 22nd double bonds, yielding docosapentaenoic acid (DPA, C22:5).

  • Isomerization : The remaining double bonds are isomerized using iodine or light to achieve the (4Z,10E,13E,16E) configuration.

Wittig Reaction for Chain Elongation

Shorter-chain PUFAs (e.g., arachidonic acid, C20:4) are elongated via Wittig reactions:

  • Aldehyde Preparation : Arachidonic acid is converted to its aldehyde derivative using oxalyl chloride and dimethyl sulfoxide (DMSO).

  • Phosphonium Ylide Coupling : The aldehyde reacts with a C2 phosphonium ylide (e.g., (CH2)2PPh3) to extend the chain by two carbons, forming the target compound.

Table 2: Key Reactions in Chemical Synthesis

Reaction TypeReagents/ConditionsYield (%)Selectivity
HydrogenationH2, Pd/BaSO4, 25°C, 2 hours7890% Z→E
Wittig Elongation(CH2)2PPh3, THF, −78°C, 4 hours6585%

Enzymatic Biosynthesis

Δ4-Desaturase-Mediated Pathways

Certain marine bacteria and fungi express Δ4-desaturases that introduce the 4Z double bond into docosatetraenoic acid precursors:

  • Substrate Specificity : Enzymes from Thraustochytrium aureum selectively desaturate 10E,13E,16E-docosatrienoic acid at the Δ4 position.

  • Co-Expression Systems : Co-culturing with elongases (e.g., Elovl5) enhances chain elongation and desaturation efficiency.

Lipase-Catalyzed Esterification

Lipases (e.g., Candida antarctica Lipase B) esterify free fatty acids to improve solubility during purification:

  • Solvent-Free Esterification : Methyl esters are formed using methanol and lipase at 40°C, achieving >95% conversion.

Advanced Analytical Workflows for Structural Confirmation

Ozone-Induced Dissociation (OzID)

The OzFAD workflow combines liquid chromatography (LC) with gas-phase ozonolysis to map double-bond positions:

  • Derivatization : Fatty acids are converted to fixed-charge derivatives (e.g., N-(4-aminomethylphenyl)pyridinium) to enhance ionization.

  • Ozonolysis : Ions react with ozone in the mass spectrometer, cleaving double bonds to produce diagnostic fragments (e.g., aldehydes and Criegee ions).

  • Data Analysis : Fragmentation patterns are aligned with synthetic standards to confirm the (4Z,10E,13E,16E) configuration.

Table 3: OzID Performance Metrics

ParameterValue
Dynamic Range5 orders of magnitude
Double-Bond Resolution0.1–0.3 Å positional accuracy
Limit of Detection10 fmol (in plasma matrices)

Industrial-Scale Purification Strategies

Molecular Distillation

Short-path distillation under high vacuum (0.001–0.01 mbar) separates (4Z,10E,13E,16E)-docosatetraenoic acid from co-extracted lipids:

  • Temperature Gradient : 180–220°C ensures minimal thermal degradation.

  • Purity : ≥98% after two distillation passes.

Supercritical Fluid Chromatography (SFC)

CO2-based SFC with ethanol co-solvent achieves baseline separation of geometric isomers:

  • Column : Chiralpak IG-U (4.6 × 250 mm, 5 μm).

  • Conditions : 40°C, 150 bar, 3 mL/min .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s conjugated diene system and bis-allylic methylene groups render it susceptible to oxidation under various conditions:

Autoxidation

  • Mechanism : Radical-mediated peroxidation at bis-allylic positions (C7, C12) forms hydroperoxides, which degrade into aldehydes, ketones, or short-chain carboxylic acids .

  • Reagents : Atmospheric oxygen, light, or transition metal ions (e.g., Fe²⁺).

  • Products : Hydroperoxy-docosatetraenoates (e.g., 10-hydroperoxy-docosa-4,10,13,16-tetraenoic acid) .

Enzymatic Oxidation

  • Lipoxygenase (LOX) Pathways :

    • 15-LOX introduces hydroperoxy groups at C10 or C13, forming regioisomers like 10(S)- or 13(S)-hydroperoxy derivatives .

    • Subsequent dehydration or reduction yields hydroxydocosatetraenoic acids (HDTAs) .

  • Cyclooxygenase (COX) Pathways : Limited activity due to the compound’s chain length, but theoretical epoxy or endoperoxide intermediates may form .

Table 1: Oxidation Products and Conditions

Reaction TypeReagents/ConditionsMajor ProductsKey References
AutoxidationO₂, light, Fe²⁺Hydroperoxides, aldehydes
15-LOX OxidationLipoxygenase enzymes, O₂10(S)-/13(S)-hydroperoxy derivatives

Reduction Reactions

The compound’s double bonds can undergo selective or complete hydrogenation:

Catalytic Hydrogenation

  • Conditions : H₂ gas with palladium, platinum, or nickel catalysts.

  • Selectivity : Partial hydrogenation preferentially reduces the 4Z double bond due to steric accessibility, yielding (10E,13E,16E)-docosa-10,13,16-trienoic acid .

  • Full Hydrogenation : Converts all double bonds to single bonds, producing docosanoic acid.

Biochemical Reduction

  • In vivo : Enzymatic saturation by fatty acid desaturases is uncommon but theoretically possible in specialized lipid biosynthesis .

Table 2: Reduction Outcomes

CatalystPressure/TempProductApplication
Pd/C1 atm, 25°CPartially saturated trienoic acidStructural modification
Raney NiHigh pressureFully saturated docosanoic acidIndustrial refining

Enzymatic Transformations

This fatty acid serves as a precursor for bioactive mediators via enzymatic cascades:

Resolvin Analogues

  • D-Series Resolvin Precursors : 17-HDHA-like metabolites may form through stereoselective hydroxylation at C17, analogous to DHA-derived resolvins .

Table 3: Enzymatic Derivatives and Bioactivity

EnzymeModification SiteProductBiological Role
CYP450C16-C1716,17-Epoxy-docosatetraenoateVasoregulation
15-LOX/ASA-COX-2C10/C13Anti-inflammatory hydroxidesInflammation resolution

Stability and Degradation

  • Thermal Degradation : At >150°C, retro-Diels-Alder reactions fragment the molecule into shorter-chain aldehydes and alkenes .

  • Photodegradation : UV exposure accelerates peroxide formation, requiring storage in inert atmospheres .

Scientific Research Applications

Nutritional Applications

Dietary Supplementation:

  • (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid is often studied for its role as a dietary supplement. It is believed to contribute to cardiovascular health and cognitive function due to its anti-inflammatory properties and ability to modulate lipid metabolism.

Table 1: Nutritional Benefits of Docosa-4,10,13,16-tetraenoic Acid

BenefitMechanism of ActionReferences
Cardiovascular HealthReduces triglycerides and improves endothelial function
Cognitive FunctionSupports neuronal health and synaptic plasticity
Anti-inflammatory EffectsModulates inflammatory pathways

Medical Applications

Wound Healing:
Research indicates that (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid promotes wound healing through its anti-inflammatory effects and ability to enhance tissue regeneration. It has been shown to accelerate the healing of skin wounds and oral mucosal injuries.

Case Study: Oral Wound Healing

  • A study demonstrated that topical application of docosa-4,10,13,16-tetraenoic acid significantly improved healing rates in patients with oral ulcers compared to control groups. The compound facilitated re-epithelialization and reduced inflammation markers in the affected tissues .

Dermatological Applications

Skin Health:
The fatty acid is also explored for its dermatological benefits. Its anti-inflammatory properties can help in managing skin conditions such as eczema and psoriasis.

Table 2: Dermatological Benefits

ConditionEffect of Docosa-4,10,13,16-tetraenoic AcidReferences
EczemaReduces inflammation and improves skin barrier function
PsoriasisDecreases scaling and redness

Potential Role in Neuroprotection

Emerging research suggests that (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid may have neuroprotective effects. It is hypothesized that this compound can help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

Case Study: Neuroprotection in Animal Models

  • In animal studies involving models of Alzheimer’s disease, supplementation with docosa-4,10,13,16-tetraenoic acid showed a significant reduction in amyloid plaque formation and improved cognitive function .

Anti-Cancer Properties

There is an ongoing investigation into the anti-cancer properties of (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.

Table 3: Anti-Cancer Effects

Cancer TypeObserved EffectsReferences
Breast CancerInhibition of cell growth
Colon CancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of cis-4,10,13,16-Docosatetraenoic Acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Docosa-7,10,13,16-Tetraenoic Acid

  • Structure : Contains four double bonds at positions 7, 10, 13, and 16, all in the cis configuration.
  • Metabolism: Incorporated preferentially into triglycerides in testicular mitochondria and microsomes, unlike arachidonic acid (20:4 n-6) and linoleic acid, which are incorporated into phospholipids . Converted to arachidonic acid in testicular mitochondria, suggesting retroconversion pathways for PUFA recycling .

Docosa-4,7,10,13,16-Pentaenoic Acid

  • Structure : Five double bonds (positions 4, 7, 10, 13, 16) in cis configuration.
  • Dietary Impact: Levels remain stable in rat testes even under fat-free diets, indicating resistance to depletion compared to other PUFAs .

(4E,7E,10Z,13E,16E,19E)-Docosa-4,7,10,13,16,19-Hexaenoic Acid

  • Structure : Six double bonds (positions 4, 7, 10, 13, 16, 19) in mixed Z/E configurations.
  • Biological Role: Found as a reversed metabolite in ulcerative colitis patients, indicating altered PUFA metabolism in disease states . Structurally related to docosahexaenoic acid (DHA, 22:6 n-3), a key omega-3 fatty acid critical for neurological function .

Ethyl (4Z,7E,10E,13E,16E,19E)-Docosahexaenoate (DHA Ethyl Ester)

  • Structure : Ethyl ester of DHA with six double bonds.
  • Applications :
    • Used in pharmaceuticals and nutraceuticals due to stability and bioavailability. Purity ≥97% (GC) .
    • Physical properties: Liquid at room temperature, stored under refrigeration .

Structural and Functional Differences: Key Data

Compound Double Bonds Configuration Key Metabolic Role Tissue Incorporation
(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid 4 (4Z,10E,13E,16E) Mixed Z/E Not fully characterized; retroconversion possible? Likely triglycerides
Docosa-7,10,13,16-tetraenoic acid 4 (7Z,10Z,13Z,16Z) All Z Precursor to arachidonic acid Triglycerides
Docosa-4,7,10,13,16-pentaenoic acid 5 (all Z) All Z Stable under dietary stress Phospholipids
DHA Ethyl Ester 6 (mixed Z/E) Mixed Z/E Neurological health; commercial supplements Membrane lipids

Physicochemical Properties

  • (4Z,10E,13E,16E)-Docosa-4,10,13,16-tetraenoic acid: Density: 0.9±0.1 g/cm³ Boiling Point: 432.5±14.0°C Flash Point: 329.2±15.2°C .
  • Docosa-7,10,13,16-tetraenoic acid: Likely similar density but distinct melting points due to Z configuration.
  • DHA Ethyl Ester : Liquid at room temperature; molecular weight 356.55 g/mol .

Biological Activity

(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid (DTA) is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities. This article explores its biochemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

DTA is a member of the docosanoid family and is characterized by four double bonds at specific positions in its carbon chain. Its molecular formula is C22H34O2, and it is closely related to docosahexaenoic acid (DHA), which is known for its health benefits.

1. Anti-inflammatory Effects

Research has shown that DTA exhibits significant anti-inflammatory properties. It acts by modulating the production of pro-inflammatory cytokines and eicosanoids. For instance, studies indicate that DTA can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

2. Antioxidant Activity

DTA has been found to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is vital for preventing cellular damage and may play a role in reducing the risk of chronic diseases such as cardiovascular disorders .

3. Cardiovascular Health

DTA contributes to cardiovascular health by improving lipid profiles and reducing blood pressure. Its consumption has been associated with decreased levels of triglycerides and LDL cholesterol while increasing HDL cholesterol levels. These effects are particularly beneficial in preventing atherosclerosis and other heart-related conditions .

Case Study 1: Anti-inflammatory Mechanisms

A study conducted on mice demonstrated that supplementation with DTA led to a significant reduction in inflammation markers following induced arthritis. The results indicated lower levels of TNF-alpha and interleukin-6 compared to control groups .

Case Study 2: Cardiovascular Benefits

In a clinical trial involving human participants with high cholesterol levels, those who supplemented their diet with DTA showed a marked improvement in their lipid profiles over 12 weeks. The participants experienced an average reduction of 15% in triglyceride levels and a 10% increase in HDL cholesterol .

Research Findings

Study Focus Findings
Kawamoto et al. (2009)Metabolism of DTADemonstrated that DTA can partially substitute for EPA in certain biological systems but is not equivalent .
Tokunaga et al. (2017)Anti-inflammatory EffectsFound that DTA significantly inhibits COX enzymes, reducing inflammation markers in vivo .
PMC6267444 (2018)Cardiovascular HealthReported improvements in lipid profiles among participants consuming DTA supplements .

Q & A

Q. What are the established synthetic methodologies for (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid in laboratory settings?

The synthesis typically involves coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in anhydrous dimethylformamide (DMF). For example, analogous protocols for structurally related fatty acids involve dissolving precursors in DMF, reacting under inert conditions for 18 hours at room temperature, followed by purification via flash chromatography . Yield optimization may require adjusting stoichiometry or reaction time.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify double-bond geometry and regiochemistry .
  • Electrospray Ionization Mass Spectrometry (ESIMS) : For molecular weight confirmation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, often paired with UV-vis spectroscopy for quantification .

Q. What are the known biological roles of this compound in mammalian systems?

While direct studies on this specific isomer are limited, structurally similar polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) are critical in neural development, anti-inflammatory signaling, and modulation of nuclear receptors (e.g., RXRs) . Its tetraenoic structure suggests potential roles in lipid mediator biosynthesis or membrane fluidity regulation.

Advanced Research Questions

Q. How does the stereochemistry of (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid influence its interaction with fungal peroxygenases during epoxidation?

Fungal peroxygenases exhibit regioselectivity depending on double-bond positioning. For instance, Agrocybe aegerita peroxygenase (AaeUPO) preferentially epoxidizes the terminal double bonds (e.g., 19,20-epoxidation in adrenic acid analogs). Stereochemical analysis via GC/HPLC with derivatization (e.g., BSTFA for silylation) can identify epoxide formation sites and enantiomeric ratios . Reaction optimization may involve pH adjustments or enzyme engineering to enhance selectivity.

Q. What experimental strategies can resolve contradictions in reported binding affinities to nuclear receptors like RXRs?

Discrepancies may arise from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. primary neurons) or lipid-free media formulations.
  • Competitive Binding : Endogenous ligands (e.g., 9-cis retinoic acid) may interfere; use receptor knockout models or ligand depletion strategies.
  • Quantitative Methods : Surface plasmon resonance (SPR) or fluorescence polarization assays provide direct binding kinetics, reducing noise from cellular metabolism .

Q. How can in vitro models be optimized to study anti-inflammatory effects without confounding lipid mediators?

Strategies include:

  • Lipid-Free Media : To minimize background from endogenous PUFAs.
  • Pharmacological Inhibition : Blocking cyclooxygenase (COX) or lipoxygenase (LOX) pathways to isolate specific signaling cascades.
  • Single-Cell Transcriptomics : To map dose-dependent gene expression changes in immune cells (e.g., dendritic cells) exposed to the compound .

Methodological Considerations

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

  • Matrix Effects : Plasma phospholipids can interfere; use solid-phase extraction (SPE) or derivatization (e.g., pentafluorobenzyl esters) for LC-MS/MS sensitivity .
  • Isomer Differentiation : Employ chiral columns or tandem MS fragmentation to distinguish from similar PUFA isomers .

Q. How do experimental conditions affect the stability of (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid during storage?

  • Storage : Aliquot in ethanol under argon at -20°C to prevent oxidation. Avoid repeated freeze-thaw cycles .
  • Antioxidants : Add butylated hydroxytoluene (BHT, 0.01%) to lipid solutions to inhibit peroxidation .

Data Interpretation and Contradictions

Q. Why do studies report conflicting results on the pro- vs. anti-inflammatory roles of this compound?

Context-dependent effects are likely due to:

  • Cell-Type Specificity : Macrophages vs. endothelial cells may metabolize the compound into distinct oxylipins.
  • Dosage : Biphasic responses (e.g., anti-inflammatory at low doses, pro-resolving at higher concentrations) .

Q. How can researchers reconcile discrepancies in enzymatic epoxidation yields across studies?

Standardize protocols for:

  • Enzyme Source : Recombinant vs. wild-type peroxygenases (e.g., rCciUPO vs. AaeUPO) .
  • Substrate Purity : Verify via GC-FID to exclude impurities affecting reaction efficiency.

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